rac trans-Lafutidine

Description

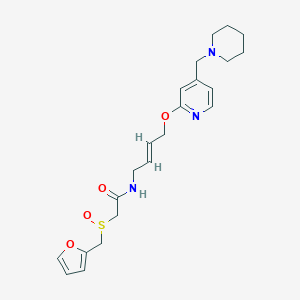

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZQAVXSMUKBPD-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301110782 | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206449-94-7, 118288-08-7 | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206449-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-, (+) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Investigations for Rac Trans Lafutidine

Research on Synthetic Pathways and Process Optimization

The industrial synthesis of lafutidine (B194869) primarily focuses on the (Z)- or cis-isomer, which is the active pharmaceutical ingredient. However, the formation of the (E)- or trans-isomer is a key consideration in process development and impurity control. Research in this area is geared towards maximizing the yield of the desired isomer while understanding and controlling the formation of others.

Development of Stereoselective Synthetic Approaches for the trans-Isomer

While the primary goal of most syntheses is the cis-isomer, the principles of stereoselective synthesis can be applied to control the formation of the trans-isomer. Stereoselectivity in the synthesis of lafutidine's core structure, particularly the butenyl chain, is critical. The geometry of the double bond is typically established during the coupling of the pyridine-containing moiety with the side chain.

Approaches to influence the stereochemical outcome include:

Selection of Starting Materials: Utilizing precursors that inherently favor the formation of a trans-double bond.

Catalyst Control: The use of specific catalysts, such as in Wittig or Horner-Wadsworth-Emmons reactions, can influence the cis/trans ratio of the resulting alkene.

Reaction Conditions: Modifying reaction parameters like temperature and solvent can shift the equilibrium towards the thermodynamically more stable trans-isomer.

For example, the addition of titanium enolates to gamma-lactols has been shown in other contexts to afford trans-2,5-disubstituted tetrahydrofurans with a higher trans/cis ratio as the steric bulk of the reactants increases nih.gov. Similar principles could be applied to favor the trans-geometry in the lafutidine side chain.

Optimization of Reaction Conditions for Enhanced Isomeric Purity

Process optimization is crucial for maximizing the yield and purity of the target compound. This involves a systematic investigation of various reaction parameters to find the optimal conditions. For a given synthetic route, factors such as solvent, temperature, reaction time, and the type of base or catalyst can significantly impact the isomeric ratio and impurity profile nih.govnih.gov.

Key optimization strategies include:

Solvent and Temperature Screening: Running the reaction in various solvents and at different temperatures can reveal conditions that favor one isomer over the other nih.govnih.gov. For instance, in one study on a different compound, it was found that lower temperatures led to insufficient reaction progress, while higher temperatures increased by-product formation, necessitating a precise optimal temperature nih.gov.

Catalyst and Reagent Selection: The choice of reagents can be pivotal. In some syntheses, replacing traditional methods with alternatives, such as using hydroxylamine hydrochloride for aminolysis instead of hydrazine hydrate, has been shown to prevent the formation of specific impurities like dihydro lafutidine, thereby simplifying purification and improving yield google.comgoogle.com.

Automated Experimentation: High-throughput experimentation and automated systems can be used to rapidly screen multiple reaction conditions, allowing for efficient optimization of variables like stoichiometry, temperature, and residence time to achieve the highest yield and cleanest impurity profile purdue.edu.

| Parameter | Influence on Synthesis | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and can influence the thermodynamic vs. kinetic product ratio, impacting isomer formation. nih.gov | Identify a temperature that maximizes the formation of the desired isomer while minimizing degradation and side reactions. nih.gov |

| Solvent | Solvent polarity can stabilize transition states differently, favoring one stereochemical pathway over another. | Select a solvent that provides the best selectivity for the trans-isomer and facilitates purification. |

| Catalyst/Reagent | The choice of catalyst or reagent (e.g., base, reducing agent) directly influences the reaction mechanism and stereochemical outcome. nih.gov | Employ catalysts and reagents that stereoselectively favor the trans-isomer. |

| Reaction Time | Can affect the extent of isomerization or degradation of the desired product. nih.gov | Determine the optimal time to maximize yield before significant by-product formation occurs. |

Characterization of Impurity Profiles and Degradation Pathways

A thorough understanding of potential impurities and degradation products is mandated by regulatory bodies to ensure the safety and stability of pharmaceutical products. Forced degradation studies are performed to identify these products and establish degradation pathways rsc.orgnih.gov.

Identification and Elucidation of Synthesis-Related Impurities

During the synthesis of lafutidine, several process-related impurities can be formed. These can include unreacted starting materials, intermediates, reagents, and by-products from side reactions. The dihydro lafutidine impurity, for example, has been identified in syntheses that use a hydrazinolysis route google.com. Specific impurities are often designated with codes such as Imp-A, Imp-B, Imp-C, and Imp-D, with some being related to both the synthesis process and degradation pathways researchgate.net.

Commonly identified impurities include:

(Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine: A key intermediate in the synthesis synzeal.com.

Lafutidine Dihydro Impurity: An impurity formed through the reduction of the double bond in the butenyl chain google.comsynzeal.com.

Lafutidine N-Oxide: An oxidation product of the parent drug veeprho.com.

trans-Lafutidine: The (E)-isomer of lafutidine, considered a stereochemical impurity veeprho.com.

Mechanistic Studies of Degradation Products under Varied Conditions

Forced degradation studies expose lafutidine to harsh conditions such as acid, base, oxidation, heat, and light to simulate potential degradation over the product's shelf-life. Lafutidine shows significant degradation in alkaline environments and is less susceptible to degradation under acidic, oxidative, and photolytic conditions, while being relatively stable in neutral conditions semanticscholar.orgresearchgate.net.

Hydrolysis, oxidation, and photolysis are the main degradation pathways pharmacy180.com.

Acidic and Basic Hydrolysis: In acidic conditions, degradation products (DPs) such as DPs IV, V, VII, and IX are formed. Basic conditions lead to the formation of DPs I, X, and XIII rsc.org. The amide group in lafutidine, while more stable than an ester, can be hydrolyzed at extreme pH values pharmacy180.com.

Oxidative Degradation: Oxidative stress results in the generation of DPs II, III, and VI rsc.org. The sulfide and amine functionalities in lafutidine are susceptible to oxidation nih.gov.

Photodegradation: Under photoacidic conditions, DPs XII and XIII are formed, while DPs VIII and XI are observed under both photoacidic and photoneutral conditions rsc.org.

The structures of several degradation products have been proposed based on mass spectral data. These studies are essential for developing stability-indicating analytical methods capable of separating the active ingredient from its potential degradants semanticscholar.orgresearchgate.net.

| Stress Condition | Identified Degradation Products (DPs) | Reference |

|---|---|---|

| Acidic Hydrolysis | DPs IV, V, VII, IX; Volatile DP | rsc.org |

| Alkaline Hydrolysis | DPs I, X, XIII; Degradation Products A, B, C, D, E, F | rsc.orgsemanticscholar.orgresearchgate.net |

| Oxidative Stress | DPs II, III, VI | rsc.org |

| Photolytic Stress | DPs VIII, XI, XII, XIII | rsc.org |

Exploration of Green Chemistry Principles in rac trans-Lafutidine Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks ijpsjournal.comjddhs.comnih.gov. While specific research on applying green chemistry to this compound synthesis is not widely published, the general principles can be explored in the context of its known synthetic pathways.

Potential areas for green chemistry application include:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. Solvent-free reactions, where possible, are an even better alternative mdpi.com.

Catalysis: Employing catalytic reactions, including biocatalysis (using enzymes), can lead to higher selectivity, milder reaction conditions, and reduced waste compared to stoichiometric reagents mdpi.com. Recyclable catalysts are particularly beneficial for improving the sustainability of a process mdpi.com.

Atom Economy: Redesigning synthetic routes to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. One-pot reactions and multicomponent reactions are effective strategies for improving atom economy nih.gov.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can significantly reduce energy consumption and reaction times jddhs.commdpi.com. Flow chemistry, in particular, offers enhanced control over reaction parameters, leading to better yields and purity purdue.edu.

By integrating these principles, the synthesis of lafutidine and its isomers could be made more sustainable, cost-effective, and environmentally benign.

Table of Mentioned Compounds

| Compound Name | Role/Type |

|---|---|

| This compound ((E)-Lafutidine) | Subject of article, stereoisomer |

| (Z)-Lafutidine | Active pharmaceutical ingredient, cis-isomer |

| Dihydro lafutidine | Synthesis-related impurity |

| Lafutidine N-Oxide | Synthesis/Degradation-related impurity |

| (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine | Synthesis intermediate/impurity |

| Hydroxylamine hydrochloride | Synthesis reagent |

| Hydrazine hydrate | Synthesis reagent |

Advanced Analytical Research and Quality Control Methodologies for Rac Trans Lafutidine

Development and Validation of Quantitative Estimation Techniques

The accurate quantification of rac trans-Lafutidine relies on several advanced analytical methods. These techniques are selected for their sensitivity, specificity, and precision, and are validated according to the International Conference on Harmonization (ICH) guidelines to ensure their suitability for their intended purpose.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary technique for the quantitative analysis of Lafutidine (B194869). Numerous methods have been developed, each with specific chromatographic conditions optimized for resolution, sensitivity, and speed.

A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. For instance, one validated method employs a mobile phase of 0.1M phosphate (B84403) buffer (pH 4.0) and methanol in a 30:70 v/v ratio, with UV detection at 299 nm. rsc.org This method demonstrated linearity over a concentration range of 60-140 μg/mL. rsc.org Another successful method utilizes a mobile phase of 0.1M ammonium (B1175870) acetate (B1210297) buffer (pH 7.5) and methanol (80:20 v/v) at a flow rate of 1.4 ml/min, with detection at 290 nm. researchgate.net

The validation of these HPLC methods, as per ICH guidelines, typically includes assessments of linearity, accuracy, precision (both intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantification (LOQ). rsc.orgresearchgate.net The results consistently show a high degree of linearity (with correlation coefficients often exceeding 0.999), good accuracy demonstrated by recovery studies, and excellent precision with relative standard deviation (RSD) values well within acceptable limits. rsc.orgresearchgate.net

Interactive Data Table: Comparison of Validated RP-HPLC Methods for Lafutidine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | C18 column (zodiac, 250 x 4.6 mm, 5 μm) rsc.org | C18 column (250 mm × 4.6 mm, 5 μm) researchgate.net | Hypersil silica (B1680970), C18 (250× 4.6 mm, 5µ) researchgate.net |

| Mobile Phase | 0.1M Phosphate buffer (pH 4.0) : Methanol (30:70 v/v) rsc.org | 0.1M Ammonium acetate buffer (pH 7.5) : Methanol (80:20 v/v) researchgate.net | 0.02M Potassium dihydrogen orthophosphate buffer (pH 6.0) : Acetonitrile (30:70 v/v) researchgate.net |

| Flow Rate | 1.0 ml/min rsc.org | 1.4 ml/min researchgate.net | 1.0 ml/min researchgate.net |

| Detection Wavelength | 299 nm rsc.org | 290 nm researchgate.net | 215 nm researchgate.net |

| Linearity Range | 60-140 μg/ml rsc.org | Not Specified | 27-81 μg/ml researchgate.net |

| LOD | Not Specified | 1.45 μg/ml researchgate.net | Not Specified |

| LOQ | Not Specified | 1.87 μg/ml researchgate.net | Not Specified |

Ultra-Violet (UV) Spectrophotometric Analytical Approaches

UV spectrophotometry offers a simpler, cost-effective, and rapid alternative for the quantitative estimation of Lafutidine. These methods are based on the principle of measuring the absorbance of the drug at its wavelength of maximum absorption (λmax).

For Lafutidine, the λmax is typically observed between 279 nm and 290 nm, depending on the solvent used. researchgate.netsphinxsai.com One developed method uses a mixture of water and methanol (1:1) as the solvent, with a λmax of 279 nm. researchgate.net This method was found to be linear over a concentration range of 10–50 μg/ml, with a correlation coefficient of 0.999. researchgate.net Another method utilizes 0.1 N HCl as the solvent, identifying a λmax at 290 nm and demonstrating linearity in the range of 0-30 µg/ml. sphinxsai.com

Validation of these spectrophotometric methods is conducted in accordance with ICH guidelines, confirming their linearity, accuracy (through recovery studies), precision, LOD, and LOQ. researchgate.netsphinxsai.com These methods prove to be suitable for the routine analysis of Lafutidine in bulk and pharmaceutical formulations. researchgate.netnih.gov

Interactive Data Table: UV Spectrophotometric Methods for Lafutidine

| Parameter | Method 1 | Method 2 |

| Solvent | Water : Methanol (1:1) researchgate.net | 0.1 N HCl (pH 1.20) sphinxsai.com |

| λmax | 279 nm researchgate.net | 290 nm sphinxsai.com |

| Linearity Range | 10–50 μg/ml researchgate.net | 0-30 µg/ml sphinxsai.com |

| Correlation Coefficient (r²) | 0.999 researchgate.net | 0.9997 sphinxsai.com |

| LOD | Not Specified | 0.545 µg/ml sphinxsai.com |

| LOQ | Not Specified | 1.654 µg/ml sphinxsai.com |

| Mean % Recovery | Not Specified | 99.25% to 99.45% sphinxsai.com |

Application of Hyphenated Mass Spectrometry Techniques (e.g., LC-ESI-MS, LC-MS, UPLC-oa-TOF MS)

Hyphenated mass spectrometry techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), provide exceptional sensitivity and specificity for the quantification of Lafutidine, especially in complex biological matrices like human plasma.

A sensitive and specific Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) method has been developed for the quantification of Lafutidine in human plasma. ijpsm.com This method typically involves a liquid-liquid extraction step to isolate the drug from the plasma, followed by chromatographic separation on a C18 column. ijpsm.comscispace.com Detection is performed using a single quadrupole mass spectrometer in selected ion monitoring (SIM) mode, which enhances selectivity. ijpsm.comscispace.com Such methods have demonstrated excellent linearity over concentration ranges like 1.0-400.0 ng/ml, with lower limits of quantification (LLOQ) as low as 0.5 ng/ml. ijpsm.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, offers even greater resolution and speed. These advanced techniques are invaluable for pharmacokinetic studies, bioequivalence studies, and the identification of metabolites and degradation products due to their high resolution and mass accuracy. ijpsm.comscispace.com

High-Performance Thin-Layer Chromatography (HPTLC) in Analytical Research

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique used for the separation and quantification of Lafutidine. It offers advantages such as high sample throughput, low solvent consumption, and simplicity.

For the analysis of Lafutidine, HPTLC methods typically use aluminum plates precoated with silica gel 60 F254 as the stationary phase. A representative mobile phase is a mixture of chloroform, ethanol (B145695), and acetic acid (8:1:1 v/v/v). Densitometric scanning is performed at a specific wavelength, such as 230 nm, to quantify the separated compound. These methods have been validated for linearity, with ranges like 100-500 ng/spot, and have shown good correlation coefficients (r² > 0.998). The validation process also confirms the method's precision, accuracy, robustness, LOD, and LOQ, establishing its suitability for routine quality control.

Interactive Data Table: HPTLC Method Parameters for Lafutidine Analysis

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Silica gel 60 F254 plates | Silicagel 60 F254 aluminum plate |

| Mobile Phase | Chloroform : Ethanol : Acetic Acid (8:1:1 v/v/v) | Ethyl acetate : Toluene : Methanol : Ammonia (6:2.5:1.5:0.1% v/v/v/v) |

| Detection Wavelength | 230 nm | 273 nm |

| Linearity Range | 100-500 ng/spot | 400-1400 ng/spot |

| Correlation Coefficient (r²) | 0.998 | 0.99895 |

| LOD | 11.4 ng/spot | 19 ng/spot |

| LOQ | 34.2 ng/spot | 59 ng/spot |

| Rf Value | 0.85 | 0.45 ± 0.03 |

Stability-Indicating Assay Method Development and Validation

Stability-indicating assay methods are crucial for determining the intrinsic stability of a drug and for monitoring its degradation over time. These methods must be able to separate the intact drug from its degradation products, ensuring that the analytical measurement is specific to the active pharmaceutical ingredient (API).

Forced Degradation Studies (Acidic, Alkaline, Oxidative, Thermal, and Photolytic Stress)

Forced degradation, or stress testing, is a key component of developing a stability-indicating method. It involves subjecting the drug to harsh conditions to accelerate its degradation and generate potential degradation products. As per ICH guidelines, Lafutidine has been subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.

Research has shown that Lafutidine degrades significantly under various stress conditions. It is particularly susceptible to degradation in alkaline environments, and to a lesser extent under acidic, oxidative, and photolytic conditions. The compound has been found to be relatively stable under neutral and dry heat (thermal) conditions.

Acidic and Alkaline Hydrolysis: Lafutidine undergoes hydrolysis when exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 1 N NaOH) conditions. Studies have identified multiple degradation products under these conditions. For example, under acidic stress, products such as DP IV, V, VII, and IX have been formed, while basic conditions led to the formation of DPs I, X, and XIII.

Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) results in the formation of several oxidative degradation products, including DPs II, III, and VI.

Photolytic Degradation: When exposed to UV or visible light, Lafutidine also shows degradation. Photoacidic conditions have been shown to produce DPs XII and XIII, while both photoacidic and photoneutral conditions can form DPs VIII and XI.

Thermal Degradation: Lafutidine has demonstrated considerable stability under thermal stress conditions.

The development of stability-indicating HPLC and HPTLC methods allows for the effective separation of Lafutidine from these various degradation products, confirming the specificity and reliability of the assay for stability testing.

Interactive Data Table: Summary of Lafutidine Forced Degradation Studies

| Stress Condition | Reagent/Condition | Observation | Degradation Products Identified |

| Acidic Hydrolysis | 0.1 N HCl | Degradation observed | DP IV, V, VII, IX |

| Alkaline Hydrolysis | 1 N NaOH | Significant degradation observed | DP I, X, XIII |

| Oxidative Stress | 3% H₂O₂ | Degradation observed | DP II, III, VI |

| Thermal Stress | Dry Heat | Found to be relatively stable | - |

| Photolytic Stress | UV/Visible Light | Degradation observed | DP VIII, XI, XII, XIII |

Long-Term and Accelerated Stability Testing Protocols for Research Compounds

The stability of a research compound is a critical parameter that dictates its storage requirements and shelf-life. Stability testing protocols for compounds like this compound are designed to evaluate how its quality varies over time under the influence of environmental factors such as temperature and humidity. These protocols are generally categorized into long-term (or real-time) and accelerated studies. nih.gov

Long-term stability testing is typically conducted over a minimum of 12 months under recommended storage conditions, such as 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH. nih.gov The frequency of testing is usually every three months in the first year, every six months in the second year, and annually thereafter. edaegypt.gov.eg Accelerated stability testing involves exposing the compound to elevated stress conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a shorter duration, typically six months. nih.gov These studies are designed to increase the rate of chemical degradation and physical change, allowing for the prediction of long-term stability and the evaluation of the effect of short-term excursions outside the label storage conditions, such as during shipping. nih.goveuropa.eu

For this compound, stability-indicating analytical methods are essential to separate the intact compound from any potential degradation products. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for this purpose. Forced degradation studies, a key component of stability protocol development, have been performed on Lafutidine to demonstrate the specificity of this method. researchgate.net The compound was subjected to various stress conditions, including acid, base, oxidation, heat, and light. The results indicated the absence of co-eluting peaks with the main drug peak, confirming the method's ability to resolve Lafutidine from its degradation products.

The stability of Lafutidine in solution has also been assessed, showing that standard and sample solutions were stable for up to 24 hours at both room temperature (25 °C) and under refrigeration (2 to 8°C).

| Stress Condition | Details | Purpose |

|---|---|---|

| Acid Hydrolysis | Exposure to acidic conditions. | To assess stability in acidic environments and identify potential acid-catalyzed degradation products. |

| Alkaline Hydrolysis | Exposure to alkaline conditions. | To evaluate stability in basic environments and identify potential base-catalyzed degradation products. |

| Oxidative Degradation | Exposure to an oxidizing agent. | To determine susceptibility to oxidation. |

| Thermal Degradation | Exposure to elevated temperatures. | To investigate the effect of heat on compound stability. |

| Photolytic Degradation | Exposure to light. | To assess light sensitivity and potential for photodegradation. |

Establishment of this compound as an Analytical Reference Standard for Quality Control Applications

The establishment of a well-characterized analytical reference standard is fundamental for the quality control of pharmaceutical substances. A reference standard is a highly purified compound used as a benchmark for the quantitative and qualitative analysis of routine production batches of a drug substance or product. sigmaaldrich.com For this compound, establishing a reference standard involves comprehensive characterization to confirm its identity and purity, ensuring its suitability for use in compendial assays and other analytical procedures. synzeal.com

The process includes utilizing various analytical techniques to create a detailed profile of the standard. High-performance liquid chromatography (HPLC) is a primary tool for assessing the purity of the Lafutidine reference standard and for routine quality control analysis in laboratories. A validated, stability-indicating RP-HPLC method is employed to ensure that the analytical results are accurate, precise, and reproducible. researchgate.net The characterization of a reference standard and its related impurities is a critical component of regulatory submissions, such as Abbreviated New Drug Applications (ANDA). veeprho.com

The following table outlines a typical set of chromatographic conditions used for the quality control analysis of Lafutidine.

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Column | Shiseido C18 (250mm x 4.6mm, 5µm) | |

| Mobile Phase | Isocratic elution with Methanol and Acetonitrile | researchgate.net |

| Flow Rate | 1.0 ml/minute | |

| Detection Wavelength | UV at 273nm | |

| Temperature | Ambient | |

| Linearity Range | 75-200 µg/ml |

Bioanalytical Method Development for this compound in Complex Biological Matrices

Bioanalytical methods are crucial for the quantitative determination of drugs and their metabolites in biological fluids such as plasma, serum, or urine. onlinepharmacytech.info These methods are essential for pharmacokinetic and bioequivalence studies. For this compound, sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods have been developed and validated for its determination in human plasma. nih.govnih.gov

The development of a robust bioanalytical method involves several key stages, including sample preparation, chromatographic separation, and detection. scispace.com Sample preparation is a critical step aimed at extracting the analyte from the complex biological matrix and removing interfering endogenous substances. scispace.cominsights.bio For Lafutidine, liquid-liquid extraction (LLE) has been successfully employed, using a solvent mixture like n-hexane and isopropanol (B130326) to isolate the compound from plasma. nih.gov

Chromatographic separation is typically achieved using a reverse-phase C18 column, which effectively separates Lafutidine from other components. nih.govnih.gov Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source, operating in the selected-ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.govnih.gov An internal standard, such as Diazepam, is added to the plasma sample to ensure accuracy and precision throughout the analytical process. nih.gov

The method is validated to demonstrate its reliability, with key parameters including linearity, precision, accuracy, and the lower limit of quantification (LLOQ). nih.govnih.gov

| Parameter | Details | Reference |

|---|---|---|

| Biological Matrix | Human Plasma | nih.govnih.gov |

| Sample Preparation | Liquid-Liquid Extraction with n-hexane : isopropanol (95:5, v/v) | nih.gov |

| Chromatographic Column | Shimadzu Shim-pack VP-ODS C18 (250 x 2.0 mm i.d.) | nih.gov |

| Mobile Phase | Methanol-water (20 mM CH3COONH4) = 80:20 (v/v) | nih.gov |

| Detection | Single quadrupole mass spectrometer with Electrospray Ionization (ESI) in Selected-Ion Monitoring (SIM) mode | nih.govnih.gov |

| Internal Standard (IS) | Diazepam | nih.gov |

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 5-400 ng/ml | nih.gov |

| Correlation Coefficient (r) | 0.9993 | nih.gov |

| Precision (RSD) | Within 10% for within- and between-batch | nih.gov |

| Accuracy | Ranged from 85 to 115% | nih.gov |

| Limit of Detection (LOD) | 1 ng/ml | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/ml | nih.gov |

Mechanistic Pharmacology and Molecular Basis of Action of Lafutidine with Implications for Rac Trans Lafutidine

Detailed Research on Histamine (B1213489) H2 Receptor Antagonism

Lafutidine's primary mechanism of action is the blockade of histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action competitively inhibits the binding of histamine, thereby reducing the intracellular signaling cascade that leads to gastric acid secretion.

Quantitative studies have demonstrated lafutidine's potent and persistent binding to the human histamine H2 receptor. In competitive binding assays using Chinese hamster ovary (CHO) cells stably expressing the human H2 receptor, lafutidine (B194869) effectively inhibits the binding of the radiolabeled H2 receptor antagonist, [3H]tiotidine. Research indicates that lafutidine's inhibitory potency is comparable to or greater than that of famotidine (B1672045), another potent H2 receptor antagonist nih.gov.

A key characteristic of lafutidine is the long-lasting nature of its receptor antagonism. Studies have shown that even after extensive washing of cells pre-incubated with lafutidine, a significant inhibitory effect on H2 receptor binding persists for several hours. This suggests a slow dissociation rate from the receptor, contributing to its prolonged duration of action nih.gov.

While comprehensive selectivity profiles across all histamine receptor subtypes (H1, H3, H4) are not extensively detailed in the available literature, the primary therapeutic action of lafutidine is firmly established as being mediated through selective antagonism of the H2 receptor mdpi.com. The clinical effects of lafutidine are consistent with a high degree of selectivity for the H2 receptor, as it does not typically produce effects associated with the blockade of other histamine receptor subtypes.

| Compound | Cell Line | Assay | Observation | Reference |

|---|---|---|---|---|

| Lafutidine | CHO cells expressing human H2R | [3H]tiotidine binding | Inhibited binding as or more potently than famotidine. | nih.gov |

| Famotidine | CHO cells expressing human H2R | [3H]tiotidine binding | Used as a comparator for lafutidine's potency. | nih.gov |

The binding of histamine to the H2 receptor, a Gs-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates protein kinase A, which phosphorylates various substrates, culminating in the activation of the H+/K+-ATPase (proton pump) and the secretion of gastric acid.

Lafutidine, as an H2 receptor antagonist, disrupts this signaling cascade at its inception. By blocking the receptor, lafutidine prevents the Gs protein-mediated activation of adenylyl cyclase, thereby inhibiting the production of cAMP. Studies in CHO cells expressing the human H2 receptor have confirmed that lafutidine potently inhibits histamine-stimulated cAMP production nih.gov. The potency of this inhibition is comparable to, and at higher concentrations, greater than that of famotidine nih.gov.

The persistent nature of lafutidine's receptor blockade translates to a sustained inhibition of cAMP production. Even after removal of the drug from the extracellular environment, the inhibitory effect on histamine-induced cAMP synthesis remains, highlighting the long-lasting intracellular consequences of its interaction with the H2 receptor nih.gov.

| Compound | Cell Line | Signaling Pathway | Effect | Reference |

|---|---|---|---|---|

| Lafutidine | CHO cells expressing human H2R | Histamine-stimulated cAMP production | Potent and long-lasting inhibition. | nih.gov |

Elucidation of Gastroprotective Mechanisms Independent of Acid Suppression

A distinguishing feature of lafutidine is its ability to confer gastroprotection through mechanisms that are independent of its acid-suppressing effects. These actions contribute to the maintenance of gastric mucosal integrity and the healing of mucosal lesions.

The gastric mucosal barrier, a layer of mucus and bicarbonate, serves as the primary defense against the corrosive effects of gastric acid and pepsin. Lafutidine has been shown to enhance this protective barrier.

In human studies, patients receiving lafutidine demonstrated a thicker surface mucus gel layer in the gastric corpus mucosa compared to a control group. Furthermore, the mucin content within this surface layer was found to be three-fold higher in the lafutidine-treated group nih.gov. In animal models, lafutidine has been observed to stimulate the biosynthesis of mucin in the surface mucous cells of the rat gastric oxyntic mucosa nih.gov. This effect is mediated, at least in part, by nitric oxide (NO) nih.gov.

In addition to stimulating mucin production, lafutidine has been shown to augment duodenal bicarbonate secretion in response to mucosal acidification in rats nih.gov. This enhanced bicarbonate secretion helps to neutralize acid at the epithelial surface, thereby maintaining a near-neutral pH microenvironment within the mucus layer.

Adequate gastric mucosal blood flow is crucial for maintaining mucosal integrity, delivering oxygen and nutrients, and removing metabolic waste products. Lafutidine has been demonstrated to positively modulate gastric microcirculation.

In animal studies, the intragastric administration of lafutidine resulted in a sustained, dose-dependent increase in gastric mucosal blood flow nih.gov. This effect is believed to be mediated through the activation of capsaicin-sensitive afferent nerves nih.govnih.gov. The stimulation of these sensory nerves leads to the release of vasoactive mediators that enhance local blood flow, thereby contributing to the protection and repair of the gastric mucosa. Lafutidine has also been shown to augment the increase in gastric mucosal blood flow that occurs in response to mucosal acidification nih.gov.

The gastroprotective effects of lafutidine that are independent of acid suppression are significantly mediated by the release of neuropeptides, particularly calcitonin gene-related peptide (CGRP) and somatostatin.

Studies in healthy human volunteers have shown that oral administration of lafutidine leads to a significant increase in plasma concentrations of both CGRP and somatostatin nih.govresearchgate.net. CGRP is a potent vasodilator that plays a crucial role in regulating gastric mucosal blood flow and protecting against mucosal injury. The release of CGRP is linked to the activation of capsaicin-sensitive afferent nerves, a key component of lafutidine's gastroprotective mechanism nih.gov.

Somatostatin is a peptide hormone that has multiple inhibitory effects in the gastrointestinal tract, including the inhibition of gastric acid secretion and the release of gastrin. The lafutidine-induced increase in plasma somatostatin may contribute to its acid-suppressing effects through a mechanism that is complementary to its direct H2 receptor blockade nih.govresearchgate.net.

| Mechanism | Effect | Mediators | Supporting Evidence |

|---|---|---|---|

| Mucosal Barrier Enhancement | Increased mucin production and bicarbonate secretion. | Nitric Oxide (for mucin biosynthesis). | Increased thickness and mucin content of mucus layer in humans nih.gov; Augmented duodenal bicarbonate secretion in rats nih.gov. |

| Gastric Microcirculation | Increased gastric mucosal blood flow. | Capsaicin-sensitive afferent nerves, CGRP. | Sustained, dose-dependent increase in gastric mucosal blood flow in rats nih.gov. |

| Neuropeptide Release | Increased plasma levels of CGRP and somatostatin. | - | Significant increases in plasma CGRP and somatostatin in humans nih.govresearchgate.net. |

Investigation of Capsaicin-Sensitive Afferent Neurons (CSAN) and Vanilloid Receptor (TRPV1) Involvement

Lafutidine, a second-generation histamine H2-receptor antagonist, demonstrates a multi-faceted gastroprotective action that extends beyond its primary role in acid suppression. A significant component of this protective mechanism involves the modulation of capsaicin-sensitive afferent neurons (CSAN), a pathway it shares with capsaicin (B1668287), the pungent compound in chili peppers. nih.govresearchgate.net However, research indicates a distinct difference in their molecular interactions.

Studies have consistently shown that the gastroprotective effects of lafutidine are mediated through the activation of CSAN. nih.govpatsnap.com This activation leads to the release of neurotransmitters like calcitonin gene-related peptide (CGRP), which plays a role in gastric mucosal defense. mdpi.com For instance, lafutidine has been found to enhance the release of CGRP induced by a submaximal dose of capsaicin. nih.gov Furthermore, lafutidine's ability to increase gastric mucosal blood flow is abolished by the deafferentation of these sensory nerves, highlighting their crucial role in its mechanism. patsnap.com

The interaction with CSAN naturally led to investigations into the Transient Receptor Potential Vanilloid 1 (TRPV1), the receptor that capsaicin directly stimulates to exert its effects. nih.govmdpi.com However, multiple studies have concluded that lafutidine does not directly interact with the TRPV1 receptor. nih.gov Research has shown that lafutidine does not induce the release of CGRP from the stomach on its own and has no effect on the specific binding of [³H]-resiniferatoxin, a potent TRPV1 agonist, to the receptor. nih.gov In studies using cells transfected with the rat TRPV1 receptor, capsaicin evoked an increase in intracellular calcium, while lafutidine did not produce a similar effect. researchgate.netmdpi.com

Moreover, the protective effect of capsaicin is inhibited by the TRPV1 antagonist capsazepine, whereas the protective effect of lafutidine is not significantly influenced by it. nih.govresearchgate.net This suggests that while both compounds utilize the CSAN pathway, their initial points of interaction differ. It is hypothesized that lafutidine interacts with CSAN at an as-yet-unidentified site, sensitizing these neurons to other stimuli. nih.govresearchgate.netmdpi.com This sensitizing effect allows lafutidine to augment responses to stimuli like mucosal acidification, thereby enhancing protective mechanisms such as gastric mucosal blood flow and duodenal bicarbonate secretion. mdpi.com

Table 1: Comparative Effects of Lafutidine and Capsaicin on Gastric Protective Mechanisms

| Parameter | Lafutidine | Capsaicin | Reference |

|---|---|---|---|

| Mediated by Capsaicin-Sensitive Afferent Neurons (CSAN) | Yes | Yes | nih.govresearchgate.net |

| Direct Interaction with TRPV1 Receptor | No | Yes | nih.govmdpi.com |

| Effect Attenuated by TRPV1 Antagonist (Capsazepine) | No | Yes | nih.govresearchgate.net |

| Induces CGRP Release Alone | No | Yes | nih.govmdpi.com |

| Enhances Gastric Mucosal Blood Flow | Yes | Yes | patsnap.commdpi.com |

Research on Collagen Synthesis Induction in Gastric Mucosa

The process of gastric ulcer healing is complex, involving the restoration of the mucosal barrier and regeneration of tissue. A crucial component of this tissue repair is fibronesis, which includes the synthesis of new fibrillar collagens, such as types I and III. These collagens are found to be significantly increased in the submucosa at the edges of gastric ulcers, indicating active de novo collagen synthesis is integral to the healing process.

Comparative Pharmacodynamic Research with Other H2RAs and Proton Pump Inhibitors (PPIs)

The pharmacodynamic profile of lafutidine has been compared with other histamine H2-receptor antagonists (H2RAs) and proton pump inhibitors (PPIs) to evaluate its relative efficacy in gastric acid suppression and symptom relief.

In a comparative study with famotidine, another H2RA, lafutidine exhibited different pharmacokinetic and pharmacodynamic properties after postprandial administration. nih.gov While both drugs elevated intragastric pH, lafutidine plasma concentrations increased rapidly after administration. In contrast, famotidine showed a lag time in absorption. nih.gov A key pharmacodynamic difference was the relationship between plasma concentration and the change in intragastric pH. Lafutidine displayed an anticlockwise hysteresis loop, which suggests a delay in equilibration between the drug's plasma concentration and its effect at the target site. nih.gov This was not observed with famotidine, indicating distinct pharmacodynamic behaviors between the two H2RAs. nih.gov

When compared with proton pump inhibitors (PPIs), which are generally considered more potent acid suppressors due to their mechanism of irreversibly inhibiting the final step of acid secretion, lafutidine has shown comparable clinical effectiveness in certain contexts. In a prospective, randomized, controlled trial comparing lafutidine with the PPI pantoprazole (B1678409) for uninvestigated dyspepsia, there was no clinically significant difference found between the two drugs in terms of symptom response and resolution over an 8-week period. Both medications were well-tolerated and showed similar efficacy in alleviating reflux, pain, and dysmotility symptoms. This comparability in effectiveness, despite the different mechanisms of action, may be partly attributable to lafutidine's potent, long-lasting action on the histamine H2 receptor and its additional gastroprotective mechanisms not present in PPIs.

Table 2: Symptom Response in Patients with Uninvestigated Dyspepsia (Lafutidine vs. Pantoprazole)

| Time Point | Outcome | Lafutidine (10 mg) | Pantoprazole (40 mg) | P-value | Reference |

|---|---|---|---|---|---|

| 4 Weeks | Responder Rate (GOS score ≤ 2) | 45.61% | 48.33% | 0.854 | |

| Symptom Resolution (GOS score ≤ 1) | 12.28% | 5.00% | 0.197 | ||

| 8 Weeks | Responder Rate (GOS score ≤ 2) | 52.63% | 56.67% | 0.712 | |

| Symptom Resolution (GOS score ≤ 1) | 33.33% | 30.00% | 0.843 |

In Vitro Cellular and Biochemical Studies

Assays for Parietal Cell Acid Secretion Inhibition

Lafutidine's primary mechanism of action is as a histamine H2-receptor antagonist, which directly inhibits gastric acid secretion from parietal cells. patsnap.com In vitro studies using Chinese Hamster Ovary (CHO) cells engineered to express human H2 receptors have demonstrated that Lafutidine exhibits potent and long-lasting inhibition of both tiotidine (B1662263) binding and histamine-induced production of cyclic-3,5-adenosine monophosphate (cAMP), a key signaling molecule in the acid secretion pathway. eurekaselect.com This antagonist activity at the H2 receptor on parietal cells is the foundational biochemical mechanism for its antisecretory effects. patsnap.com

Beyond its direct H2 receptor blockade, research suggests Lafutidine possesses additional, histamine-independent mechanisms for inhibiting acid secretion. Studies have shown it can inhibit gastric acid secretion induced by stomach distention, a process primarily governed by the parasympathetic vagal nerve. nih.gov This effect, which was not observed with other H2-receptor antagonists like famotidine or cimetidine (B194882), is believed to be mediated through an increase in nitric oxide (NO) production. nih.gov

Research Utilizing Gastric Mucosal Cell Culture Models

Investigations using in vitro models of gastric mucosal cells have sought to elucidate Lafutidine's gastroprotective mechanisms beyond acid suppression. Interestingly, studies on isolated gastric superficial epithelial cells revealed that, unlike compounds such as 16,16-dimethyl prostaglandin (B15479496) E2, Lafutidine did not directly protect these cells from damage induced by ethanol (B145695) or ammonia. nih.gov This suggests that its protective action is not due to a direct cytoprotective effect on individual epithelial cells but rather involves more complex physiological pathways that are not fully replicated in isolated cell cultures. nih.gov

Further research utilizing the human gastric epithelial cell line MKN45 has explored Lafutidine's effects in the context of Helicobacter pylori infection. nih.gov These studies are crucial as H. pylori attachment to epithelial cells is a known trigger for mucosal inflammation. nih.gov The findings indicate that Lafutidine can inhibit the adhesion of H. pylori to these cells, a property not shared by other H2-receptor antagonists like cimetidine and famotidine. nih.gov

Studies on Inflammatory Cytokine Modulation in Cellular Systems

In cellular models, Lafutidine has demonstrated the ability to modulate inflammatory signaling pathways. Specifically, in studies with MKN45 gastric epithelial cells, Lafutidine was shown to significantly inhibit the release of the pro-inflammatory cytokines Interleukin-8 (IL-8) and Interleukin-6 (IL-6) that is induced by H. pylori. nih.gov The inhibition of IL-8, a potent chemokine for neutrophils, is linked to Lafutidine's ability to prevent H. pylori from adhering to the gastric cells. nih.govresearchgate.net This anti-inflammatory action appears to be specific to stimuli like H. pylori, as Lafutidine did not significantly affect IL-8 release induced by other inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1beta (IL-1β). nih.gov

This unique mechanism suggests that Lafutidine can protect against the mucosal inflammation associated with H. pylori infection by disrupting the initial step of bacterial attachment and the subsequent inflammatory cascade. nih.gov

In Vivo Animal Model Research

Efficacy in Experimental Gastric Ulcer and Gastritis Models

Lafutidine has demonstrated significant efficacy in various animal models of gastric injury. Its gastroprotective activity is multifaceted, combining acid suppression with mechanisms that enhance mucosal defense. nbinno.com A key part of this defense is the activation of capsaicin-sensitive afferent nerves. nih.gov

In rat models, Lafutidine effectively prevents gastric lesions induced by a range of noxious agents and reduces ulcer formation in stress-induced injury models. eurekaselect.comresearchgate.net For instance, in a water-immersion restraint stress model in rats, Lafutidine pretreatment significantly reduced gastric mucosal erosive injury. researchgate.net This protective effect was associated with a significant increase in serum levels of calcitonin gene-related peptide (CGRP), a neuropeptide released from sensory neurons that plays a role in mucosal protection. researchgate.net Furthermore, Lafutidine has been shown to accelerate the healing of existing gastric ulcers in animal models. eurekaselect.com

The table below summarizes key findings from in vivo gastric ulcer and gastritis models.

| Animal Model | Inducing Agent | Key Findings | Reference |

| Rat | Water-Immersion Restraint Stress | Lafutidine significantly reduced mucosal erosive injury. | researchgate.net |

| Rat | Ammonia | Lafutidine accelerated the recovery of transmucosal potential difference reduction. | nih.gov |

| Rat | H. pylori Infection | Lafutidine protects against mucosal inflammation by inhibiting bacterial adherence and subsequent cytokine release. | nih.gov |

Protective Effects in Reflux Esophagitis Animal Models

In animal models of reflux esophagitis, Lafutidine has shown potent protective effects on the esophageal mucosa. In a rat model where acid reflux esophagitis was induced by ligating the pylorus and forestomach, intragastrically administered Lafutidine significantly prevented hemorrhagic esophageal damage. nih.gov

This protective effect is not solely due to its acid-suppressing activity. The protective action was abolished when capsaicin-sensitive sensory nerves were chemically ablated, indicating that Lafutidine's efficacy in this model is heavily dependent on the activation of these neurons. nih.gov This mechanism, which involves the subsequent release of protective mediators like CGRP and NO, is a distinguishing feature not shared by the H2-receptor antagonist cimetidine. eurekaselect.com Lafutidine enhances mucosal defense mechanisms, including increasing blood flow and preventing acid-induced interstitial acidification in the esophagus, thereby protecting the mucosa from acid-pepsin injury. patsnap.com

The table below presents findings from animal models of reflux esophagitis.

| Animal Model | Study Focus | Key Findings | Reference |

| Rat | Acid Reflux Esophagitis | Intragastric Lafutidine significantly prevented hemorrhagic esophageal damage. | nih.gov |

| Rat | Acid-Pepsin Induced Injury | Lafutidine protects esophageal mucosa by increasing protective hyperemia and intracellular pH via activation of capsaicin-sensitive afferent nerves. | patsnap.com |

Preclinical Research and Experimental Model Investigations of Lafutidine

(applicable to rac trans-Lafutidine research)

Preclinical studies utilizing animal models have explored the potential of lafutidine (B194869) to mitigate chemotherapy-induced gastrointestinal mucositis, a significant and often dose-limiting side effect of cancer treatment. In a notable study, the effects of lafutidine were investigated in a mouse model of 5-fluorouracil (B62378) (5-FU)-induced intestinal mucositis. The repeated administration of 5-FU led to severe intestinal damage, characterized by the shortening of villi, destruction of crypts, diarrhea, and weight loss.

Daily administration of lafutidine was found to dose-dependently reduce the severity of this intestinal mucositis, including the associated diarrhea and body weight loss. In contrast, another histamine (B1213489) H2 receptor antagonist, famotidine (B1672045), did not show any protective effect on the intestinal mucositis. This suggests that the beneficial effects of lafutidine are not solely due to its acid-suppressing activity.

Further investigation into the mechanism of action revealed that the protective effects of lafutidine were completely abolished in mice with sensory deafferentation and in transient receptor potential vanilloid subfamily 1 knockout (TRPV1-KO) mice. This indicates that the activation of sensory afferent neurons is crucial for lafutidine's therapeutic action in this context. Lafutidine was also observed to suppress the 5-FU-induced increase in myeloperoxidase (MPO) activity and the expression of inflammatory cytokines. A key finding was that lafutidine induced the production of Alcian Blue and PAS-positive mucus in the small intestine. These results suggest that lafutidine attenuates 5-FU-induced intestinal mucositis primarily by increasing mucus production through the activation of sensory afferent neurons.

Table 1: Effects of Lafutidine on 5-FU-Induced Intestinal Mucositis in Mice

| Parameter | 5-FU Control Group | 5-FU + Lafutidine Group | Key Finding |

| Intestinal Mucositis Severity | Severe (shortening of villi, destruction of crypts) | Reduced severity | Lafutidine mitigates intestinal damage. |

| Diarrhea and Body Weight Loss | Present | Reduced | Lafutidine alleviates clinical symptoms. |

| Effect in Sensory Deafferented Mice | N/A | Protective effect abolished | Action is dependent on sensory neurons. |

| Effect in TRPV1-KO Mice | N/A | Protective effect abolished | TRPV1 signaling is essential for the protective effect. |

| MPO Activity & Inflammatory Cytokines | Increased | Suppressed | Lafutidine has anti-inflammatory effects. |

| Mucus Production | Normal | Increased (Alcian Blue and PAS-positive) | Lafutidine stimulates protective mucus secretion. |

While direct in-vivo animal model studies on the eradication of Helicobacter pylori by lafutidine are not extensively detailed in the available literature, preclinical research has shed light on its potential mechanisms of action against this bacterium. In-vitro studies using human gastric epithelial cells have demonstrated that lafutidine can inhibit the adherence of H. pylori to these cells. researchgate.net This is a critical initial step in the infection process. researchgate.net Consequently, by preventing bacterial adhesion, lafutidine was also shown to inhibit the subsequent release of interleukin-8 (IL-8), a pro-inflammatory chemokine that plays a significant role in the gastric mucosal inflammation associated with H. pylori infection. researchgate.net

This mechanism of inhibiting bacterial adherence and the inflammatory response is distinct from other histamine H2-receptor antagonists like cimetidine (B194882) and famotidine, which did not exhibit the same effects. nih.gov These findings suggest a novel gastroprotective mechanism of lafutidine against H. pylori-induced mucosal inflammation, independent of its acid-suppressing properties. researchgate.netnih.gov While these preclinical findings are from in-vitro models, they provide a strong rationale for the use of lafutidine in H. pylori eradication therapies, which has been explored in human clinical trials. nih.gov

Table 2: Preclinical Mechanistic Insights of Lafutidine Against Helicobacter pylori

| Investigated Mechanism | Lafutidine | Cimetidine/Famotidine | Implication for H. pylori Infection |

| Adherence to Gastric Epithelial Cells | Inhibited | No effect | Prevents initial step of infection. researchgate.net |

| H. pylori-induced IL-8 Release | Inhibited | No effect | Reduces mucosal inflammation. researchgate.netnih.gov |

| H. pylori-induced IL-6 Release | Inhibited | N/A | Contributes to anti-inflammatory action. nih.gov |

The preclinical findings on lafutidine's mechanisms of action, particularly its gastroprotective effects mediated by the activation of capsaicin-sensitive sensory neurons, have significant translational implications for human gastrointestinal pathophysiology. The demonstration in animal models that lafutidine can protect the gastric mucosa from various insults, including those induced by NSAIDs and chemotherapy, provides a strong basis for its clinical application beyond simple acid suppression.

The activation of sensory neurons by lafutidine leads to the release of calcitonin gene-related peptide (CGRP), which in turn stimulates the production of protective factors like mucus and prostaglandins. nih.govnih.gov This pathway is a key element in the maintenance of gastric mucosal integrity. The understanding of this mechanism, derived from preclinical studies, helps to explain the clinical observations of lafutidine's efficacy in healing gastric ulcers and preventing their recurrence.

The research in chemotherapy-induced mucositis models is a prime example of translational science. The findings that lafutidine can ameliorate intestinal damage in mice treated with 5-FU by enhancing mucus production via sensory neuron activation suggest a potential therapeutic strategy for a common and debilitating side effect of cancer therapy in humans. This preclinical evidence supports the investigation of lafutidine for the management of chemotherapy-induced gastrointestinal mucositis in clinical settings.

Furthermore, the preclinical data on lafutidine's ability to inhibit H. pylori adherence and subsequent inflammation provides a mechanistic rationale for its inclusion in eradication regimens. researchgate.net While the primary role of acid suppression in these regimens is to create a favorable environment for antibiotics, the additional anti-inflammatory and mucosal protective effects of lafutidine could contribute to better healing and symptom relief in patients with H. pylori-associated gastritis and peptic ulcer disease. The successful translation of these preclinical insights into clinical practice is exemplified by meta-analyses of human trials which have shown that lafutidine-based triple therapy is as effective as proton pump inhibitor-based therapies for H. pylori eradication. nih.gov

Clinical Research Insights and Comparative Efficacy Studies of Lafutidine As Informed by Rac Trans Lafutidine Standards

Clinical Efficacy Studies in Acid-Related Disorders

Lafutidine (B194869), a second-generation H2 receptor antagonist, has demonstrated efficacy in the management of various acid-related disorders. Its mechanism extends beyond acid suppression to include gastroprotective effects, which contribute to its clinical performance.

Clinical studies have established the effectiveness of lafutidine in promoting the healing of peptic ulcers. In a randomized, multicenter controlled trial comparing lafutidine with famotidine (B1672045) for gastric ulcers, the healing rate for the lafutidine group was 92.1% after 12 weeks. nih.gov This study also highlighted a significant advantage of lafutidine in improving the quality of ulcer healing; the rate of flat-type ulcer scars, which is associated with a lower risk of relapse, was significantly higher in the lafutidine group (68.4%) compared to the famotidine group (42.1%). nih.gov

Another comparative study involving patients with gastritis and peptic ulcer found that after 4 weeks of treatment, the complete cure rate for ulcers, as confirmed by endoscopy, was 72.0% for patients treated with lafutidine. zuventus.com Research on artificially induced ulcers following endoscopic submucosal dissection (ESD) also showed lafutidine's efficacy, with an ulcer size reduction rate of 32.3% after four weeks. nih.gov

Table 1: Endoscopic Healing Rates in Peptic Ulcer Disease with Lafutidine

| Study Comparator | Healing Rate (Lafutidine) | Treatment Duration | Key Finding | Reference |

|---|---|---|---|---|

| Famotidine | 92.1% | 12 Weeks | Superior quality of ulcer healing (higher rate of flat-type scars). | nih.gov |

| Rabeprazole (B1678785) | 72.0% (complete cure) | 4 Weeks | Comparable ulcer cure rate to rabeprazole. | zuventus.com |

| Rabeprazole (Post-ESD Ulcers) | 32.3% (ulcer size reduction) | 4 Weeks | Equivalent therapeutic effect on post-ESD gastric ulcers. | nih.gov |

In the context of GERD, lafutidine has been shown to provide both symptomatic relief and endoscopic healing. A double-blind, controlled study in patients with mild reflux esophagitis (Los Angeles classification grade A or B) reported an endoscopic healing rate of 71.0% after 8 weeks of treatment with lafutidine. nih.gov This was superior to placebo and non-inferior to famotidine. nih.gov The study also confirmed that lafutidine significantly improved symptoms of heartburn compared to placebo. nih.gov

Another multicenter, randomized, double-blind trial found an 8-week healing rate of 70.14% for lafutidine in patients with erosive esophagitis. researchgate.netnih.gov A key finding from this research was that lafutidine was superior to famotidine in terms of clinical improvement and symptom relief. researchgate.netnih.gov However, when compared to the proton pump inhibitor (PPI) lansoprazole (B1674482) in mild GERD, while lafutidine significantly reduced the frequency and severity of heartburn, it was found to be inferior to lansoprazole regarding the reduction in heartburn severity. nih.gov

Table 2: Efficacy of Lafutidine in Gastroesophageal Reflux Disease (GERD)

| Study Comparator(s) | Healing Rate (Lafutidine) | Treatment Duration | Key Finding on Symptom Relief | Reference |

|---|---|---|---|---|

| Famotidine, Placebo | 71.0% | 8 Weeks | Significantly improved heartburn symptoms compared to placebo. | nih.gov |

| Famotidine, Omeprazole | 70.14% | 8 Weeks | Superior to famotidine in clinical improvement (symptom relief). | researchgate.netnih.gov |

| Lansoprazole | Not Reported | 8 Weeks | Inferior to lansoprazole in reducing heartburn severity. | nih.gov |

Lafutidine's therapeutic action in gastritis is supported by its dual mechanism of inhibiting acid secretion and enhancing mucosal defense. nih.gov A double-blind, randomized, comparative study reported a 100% cure rate for gastritis, confirmed endoscopically, in patients treated with lafutidine for 4 weeks. zuventus.com Beyond its antisecretory effects, lafutidine has been shown to strengthen the mucus barrier of the human gastric mucosa. nih.gov One study observed that the surface mucus gel layer was thicker and contained threefold more mucin in patients who received lafutidine compared to a control group. nih.gov This gastroprotective property is believed to be mediated by the activation of capsaicin-sensitive afferent neurons, which enhances mucosal blood flow and defense mechanisms. eurekaselect.com

Randomized, Controlled Comparative Clinical Trials

The efficacy of lafutidine has been benchmarked against both the newer class of proton pump inhibitors and other histamine (B1213489) H2 receptor antagonists in numerous randomized, controlled trials.

Head-to-head trials comparing lafutidine with PPIs have yielded varied results depending on the specific condition being treated.

Peptic Ulcer Disease: In a study on post-ESD gastric ulcers, lafutidine and the PPI rabeprazole were found to have equivalent therapeutic effects, with no significant differences in ulcer reduction rates or healing stages after 4 weeks. nih.gov A separate trial on peptic ulcers found no significant difference in the endoscopically proven cure rate between lafutidine (72.0%) and rabeprazole (79.16%) after 4 weeks. zuventus.com

Gastroesophageal Reflux Disease: For mild GERD, a study comparing lafutidine with lansoprazole concluded that lafutidine's clinical efficacy was inferior, particularly in reducing the severity of heartburn. nih.gov

Uninvestigated Dyspepsia: In patients with uninvestigated dyspepsia, a randomized controlled trial comparing lafutidine with pantoprazole (B1678409) found no clinically significant difference in symptom response or resolution at 4 and 8 weeks. nih.govnih.gov Conversely, another study focusing on heartburn-dominant uninvestigated dyspepsia found lafutidine to be superior to rabeprazole in providing symptom relief and resolution at the 4-week mark. researchgate.net

Table 3: Comparative Efficacy of Lafutidine vs. Proton Pump Inhibitors (PPIs)

| PPI Comparator | Indication | Primary Outcome | Result | Reference |

|---|---|---|---|---|

| Rabeprazole | Post-ESD Gastric Ulcers | Ulcer Healing | Equivalent efficacy. | nih.gov |

| Rabeprazole | Peptic Ulcer | Ulcer Cure Rate | No significant difference. | zuventus.com |

| Lansoprazole | Mild GERD | Heartburn Severity | Lafutidine was inferior. | nih.gov |

| Pantoprazole | Uninvestigated Dyspepsia | Symptom Response | No clinically worthwhile difference. | nih.govnih.gov |

| Rabeprazole | Heartburn-Dominant Dyspepsia | Symptom Relief/Resolution | Lafutidine was superior at 4 weeks. | researchgate.net |

Direct comparisons between lafutidine and other H2 receptor antagonists, primarily famotidine, have been conducted across different acid-related disorders.

Peptic Ulcer Disease: In a trial on patients with gastric ulcers, the ulcer healing rates were comparable between lafutidine (92.1%) and famotidine (94.7%). nih.gov However, lafutidine was found to be significantly superior in improving the quality of ulcer healing, as evidenced by a higher rate of flat-type ulcer scars. nih.gov

Gastroesophageal Reflux Disease: In patients with mild reflux esophagitis, lafutidine demonstrated a higher endoscopic healing rate at 8 weeks (71.0%) compared to famotidine (61.4%). nih.gov Similarly, another large trial confirmed the non-inferiority of lafutidine to famotidine in healing reflux esophagitis (70.14% vs. 63.45%) but showed lafutidine's superiority in clinical improvement of symptoms. researchgate.netnih.gov

Table 4: Comparative Efficacy of Lafutidine vs. Famotidine

| Indication | Healing Rate (Lafutidine) | Healing Rate (Famotidine) | Key Comparative Finding | Reference |

|---|---|---|---|---|

| Gastric Ulcer | 92.1% | 94.7% | Lafutidine showed superior quality of ulcer healing. | nih.gov |

| Mild Reflux Esophagitis | 71.0% | 61.4% | Lafutidine showed a higher healing rate. | nih.gov |

| Erosive Esophagitis | 70.14% | 63.45% | Lafutidine was non-inferior for healing and superior for symptom relief. | researchgate.netnih.gov |

Exploration of Novel Therapeutic Applications in Clinical Settings

Recent clinical investigations have expanded the therapeutic scope of lafutidine beyond its primary use, exploring its efficacy in supportive care for cancer patients and as a primary treatment for dyspepsia.

Lafutidine has been evaluated for its potential to reduce gastrointestinal (GI) toxicities associated with chemotherapy. A key area of research has been its use alongside oral fluorouracil anticancer drugs, such as S-1. Fluoropyrimidine-based chemotherapy is a cornerstone in treating various cancers but is often associated with significant GI side effects, including diarrhea and stomatitis. biotech-asia.org

A prospective, randomized feasibility study assessed the efficacy of lafutidine in patients with gastric cancer undergoing adjuvant chemotherapy with S-1. nih.goviiarjournals.org Patients were assigned to either S-1 treatment alone or S-1 combined with lafutidine. The study found that lafutidine may be beneficial in preventing GI toxicities and improving compliance with oral chemotherapy. nih.gov Specifically, the group receiving lafutidine experienced a significantly lower incidence and severity of diarrhea and nausea. nih.goviiarjournals.org This led to a lower rate of dose reduction or interruption of the S-1 chemotherapy regimen. iiarjournals.org

The protective effects of lafutidine are thought to extend beyond acid suppression, potentially involving the strengthening of the gastric mucosal barrier. iiarjournals.org Animal studies have suggested that lafutidine can ameliorate mucosal damage and decreased mucin accumulation in the jejunum and ileum, not just the stomach. iiarjournals.org Further research, including larger randomized controlled trials, is needed to confirm these preliminary findings. nih.goviiarjournals.org Case reports have also indicated that lafutidine may be a viable treatment for chemotherapy-induced stomatitis that is unresponsive to conventional treatments, allowing patients to continue their cancer therapy. nih.gov

| Outcome Measure | S-1 plus Lafutidine Group | S-1 Alone Group | P-value |

|---|---|---|---|

| Incidence of Diarrhea | 10% | 83% | p=0.002 |

| Rate of S-1 Dose Reduction or Interruption | 30% | 83% | p=0.027 |

Lafutidine has been positioned as an empiric treatment for uninvestigated dyspepsia, with studies comparing its effectiveness head-to-head against proton pump inhibitors (PPIs).

In a prospective, open-label, randomized, controlled trial, the efficacy of lafutidine was compared to pantoprazole in adult patients with at least moderately severe uninvestigated dyspepsia. nih.gov After eight weeks of treatment, the study found no clinically significant difference between the two drugs in terms of responder rates or symptom resolution. nih.gov Both treatments led to improvements in reflux, dysmotility, and pain scores, as well as quality of life, with no statistically significant variance between the two arms. The tolerability for both medications was reported as excellent. nih.gov

Another randomized, multicentric trial compared lafutidine with rabeprazole for heartburn-dominant uninvestigated dyspepsia over four weeks. zuventus.comnih.gov This study concluded that while both drugs provided symptom relief, lafutidine showed superior efficacy in both symptom relief and complete symptom resolution by the end of the treatment period. zuventus.comuni.lu Patients in the lafutidine group reported significantly better improvement in individual symptoms like epigastric pain, heartburn, and abdominal bloating. zuventus.com Furthermore, patient satisfaction scores were significantly higher in the lafutidine group compared to the rabeprazole group. zuventus.com

These studies suggest that lafutidine is a well-tolerated and effective option for the initial, empiric management of uninvestigated dyspepsia. nih.govzuventus.com

| Outcome | Lafutidine (10 mg) | Rabeprazole (20 mg) | P-value |

|---|---|---|---|

| Symptom Relief | 89.90% | 65.26% | P < .01 |

| Symptom Resolution | 70.71% | 25.26% | P < .01 |

Pharmacovigilance and Real-World Evidence Research on Clinical Safety and Tolerability

Pharmacovigilance plays a crucial role in monitoring the safety of medicines once they are on the market. mdpi.com Real-world evidence complements data from clinical trials, providing a broader understanding of a drug's safety profile in a larger, more diverse patient population. mdpi.comresearchgate.net

In multiple clinical trials, lafutidine has been consistently reported as being well-tolerated. nih.govzuventus.com A bioequivalence study involving healthy male volunteers reported no adverse effects in any of the subjects. nih.gov In comparative studies against PPIs for dyspepsia, both lafutidine and the comparator drugs (pantoprazole and rabeprazole) demonstrated excellent tolerability. nih.govzuventus.com

A literature review of published clinical trials noted that the most commonly reported adverse events associated with lafutidine were constipation and changes in laboratory biochemistry values. researchgate.net While generally mild, there is a possibility of clinically significant adverse reactions such as shock, anaphylactic reactions, hepatic function disorder, agranulocytosis, and thrombocytopenia, although these are rare. researchgate.netpatsnap.com Patients with known hypersensitivity to lafutidine should avoid its use, and caution is advised for individuals with severe renal impairment as the drug is primarily excreted via the kidneys. patsnap.com

Clinical Drug-Drug Interaction Research (e.g., with Irsogladine (B1263) Maleate)

Understanding potential drug-drug interactions is critical for ensuring patient safety. tghn.org Research has been conducted to evaluate the interaction between lafutidine and other medications.

A Phase 1, open-label, multiple-dose, single-arm study was designed to evaluate the drug-drug interaction and safety of co-administering lafutidine and irsogladine maleate (B1232345) in healthy adult volunteers. clinicaltrials.govdrugbank.com Irsogladine maleate is a gastric mucosal protective agent that works by enhancing intercellular communication and preventing reductions in gastric mucosal blood flow. nih.govpatsnap.com Another clinical trial was completed to compare the pharmacokinetics of a combination tablet of lafutidine and irsogladine maleate against the co-administration of the two drugs as individual tablets. fightingaddictioncenter.com The primary outcomes measured were the maximum observed concentration (Cmax) and the area under the plasma drug concentration-time curve (AUClast) for both compounds. fightingaddictioncenter.com

Beyond irsogladine, lafutidine's potential for other interactions has been noted. Because it raises gastric pH, it can decrease the absorption and thus the efficacy of drugs that require an acidic environment for absorption, such as certain antifungal agents (ketoconazole, itraconazole) and some antibiotics. drugbank.com Conversely, it may increase the absorption of other drugs like risedronic acid. drugbank.com Co-administration with antacids containing aluminum or magnesium hydroxide (B78521) may reduce the absorption of lafutidine, and it is recommended to space out their administration. patsnap.com

Methodological Approaches for Improving Representativeness in Clinical Trial Enrollment

Ensuring that clinical trial participants reflect the real-world patient population is an ethical and scientific imperative. antidote.menih.gov Underrepresentation of diverse groups limits the generalizability of study findings and can mask differences in treatment efficacy and safety among various populations. florencehc.comnih.gov Several methodological approaches can be adopted to improve representativeness in clinical trials, including those for gastroenterological drugs like lafutidine.

Key Strategies for Enhancing Diversity:

Community Engagement: Building long-term, trusting relationships with underserved communities is foundational. phrma.org This involves engaging community leaders and patient advocacy groups to educate communities about the importance of clinical research and to ensure trial designs are sensitive to community needs. phrma.orgtotaldiversity.com

Site Selection and Accessibility: Establishing clinical trial sites within diverse and underserved communities, rather than solely in academic medical centers, can significantly reduce barriers to participation. phrma.orgflorencehc.com Offering hybrid or decentralized trial options, which incorporate home visits or electronic check-ins, can also improve accessibility for individuals who face transportation or time constraints. antidote.me